2-Chloro-3-pyridylamine

Descripción

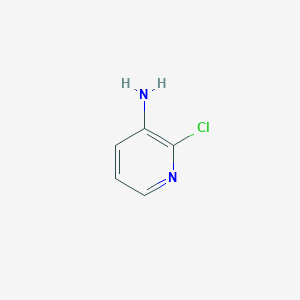

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQBJJUWDCYIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212185 | |

| Record name | 2-Chloro-3-pyridylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6298-19-7 | |

| Record name | 3-Amino-2-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6298-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-pyridylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-chloropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-3-pyridylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-3-PYRIDYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFH374WQE6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-pyridylamine (CAS Number: 6298-19-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-pyridylamine, a pivotal building block in synthetic chemistry. Its CAS number is 6298-19-7. This document details its physicochemical properties, various synthetic routes with experimental protocols, spectroscopic data, and key applications in the pharmaceutical and agrochemical industries. The guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Chemical and Physical Properties

This compound, also known as 3-Amino-2-chloropyridine, is an off-white to yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6298-19-7 | [1] |

| Molecular Formula | C₅H₅ClN₂ | [1] |

| Molecular Weight | 128.56 g/mol | [1] |

| Melting Point | 76-78 °C | [2] |

| Boiling Point | 130-134 °C at 12.75 mmHg | [2] |

| Appearance | Off-white to yellow to pink crystalline powder | [1] |

| Solubility | Soluble in methanol and water (30 g/L) | [2] |

| pKa | 2.42 ± 0.10 (Predicted) | |

| InChI | InChI=1S/C5H5ClN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2 | [3] |

| SMILES | C1=CC(=C(N=C1)Cl)N | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by the following spectroscopic data.

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectral data available. | [3] |

| ¹³C NMR | Spectral data available. | [1] |

| Mass Spectrometry | Molecular Ion Peak: m/z 128.014126 | [1][4] |

| Infrared (IR) | KBr WAFER, ATR-IR, and Vapor Phase IR spectra available. | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The two primary methods involve the direct chlorination of 3-aminopyridine and a multi-step synthesis starting from 2-pyridone.

Synthesis via Chlorination of 3-Aminopyridine

A common method for the synthesis of this compound is the direct chlorination of 3-aminopyridine. Different chlorinating agents can be employed.

-

Method A: Chlorination with Hydrogen Peroxide and Hydrochloric Acid

This method involves the reaction of 3-aminopyridine with hydrogen peroxide in the presence of hydrochloric acid.[5] This approach can sometimes lead to the formation of the byproduct 2,6-dichloro-3-aminopyridine.[5]

-

Method B: Chlorination with Gaseous Chlorine

A patented method describes the chlorination of 3-aminopyridine using gaseous chlorine at low temperatures in the presence of a catalyst such as iron, nickel, or copper chloride.[6] This process is claimed to be a simple and practical method for preparation.[6]

Multi-step Synthesis from 2-Pyridone

A more complex but selective synthesis route starts from 2-pyridone.[7] This multi-step process offers good control over the final product's purity.[7]

The overall workflow for this synthesis is depicted in the following diagram:

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-nitropyridine from N-Methyl-3-nitro-2-pyridone [7]

-

Reaction Setup: In a four-hole boiling flask equipped with a reflux condenser, thermometer, and stirring arm, add N-methyl-3-nitro-2-pyridone (20g, 0.13mol).

-

Heating and Reagent Addition: Heat the flask to 130 °C to melt the starting material. Slowly add triphosgene (16.2g, 0.054mol) under constant stirring. The reaction mass should remain liquid.

-

Work-up: After the addition is complete, process the reaction mixture by adding an appropriate amount of 40% NaOH aqueous solution to adjust the pH to weakly alkaline.

-

Purification: Perform steam distillation to obtain 2-chloro-3-nitropyridine. The reported yield is 93% with a purity of 98.6%.[7]

Protocol 2: Reduction of 2-Chloro-3-nitropyridine to this compound [8]

-

Reaction Setup: Prepare a suspension of a reducing agent. A patented method suggests the use of TiCl₄ and Mg.[7]

-

Addition of Starting Material: At a temperature of -5 °C to 5 °C, add 2-chloro-3-nitropyridine to the suspension and stir the reaction mixture.

-

Quenching and Extraction: After the reaction is complete, add an aqueous solution of ammonia to the system. Extract the product with diethyl ether.

-

Purification: Dry the combined organic phases and concentrate to obtain this compound. A reported yield for a similar process is 98%.[8]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[2]

Synthesis of Pirenzepine

It is a key intermediate in the synthesis of Pirenzepine, an anti-ulcer drug.[5] The synthesis involves the reaction of a derivative of this compound.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is utilized in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, which is a fundamental transformation in the synthesis of many complex organic molecules.[2]

The general workflow for a Suzuki-Miyaura coupling reaction involving a chloro-heterocycle is illustrated below:

Agrochemicals

This compound serves as a precursor for the synthesis of various crop protectants.[5]

Safety and Handling

This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. This guide has provided a detailed overview of its properties, synthesis, and applications, offering valuable information for researchers and professionals in the field of synthetic chemistry and drug development.

References

- 1. This compound | C5H5ClN2 | CID 80528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-3-pyridinamine | 6298-19-7 [chemicalbook.com]

- 3. 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Page loading... [wap.guidechem.com]

- 6. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 7. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 8. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

A Technical Guide to 2-Chloro-3-pyridylamine for Researchers and Drug Development Professionals

Introduction: 2-Chloro-3-pyridylamine, also known as 3-Amino-2-chloropyridine, is a pivotal chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its unique molecular structure, featuring a pyridine ring substituted with both a chlorine atom and an amino group, makes it a versatile building block for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of the core properties, synthesis, analysis, and applications of this compound, tailored for professionals in research and drug development. The compound serves as a key precursor in the synthesis of various pharmaceuticals, including the anti-ulcer drug Pirenzepine and the anti-HIV drug Delavirdine.[3][4]

Core Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Weight | 128.56 g/mol | [5][6][7] |

| Molecular Formula | C₅H₅ClN₂ | [5][6][7] |

| CAS Number | 6298-19-7 | [3][6][7] |

| IUPAC Name | 2-chloropyridin-3-amine | [5] |

| Synonyms | 3-Amino-2-chloropyridine, 2-Chloro-3-aminopyridine | [5][6][7] |

| Appearance | Off-white to yellow to pink crystalline powder | [6][7] |

| Melting Point | 76-78 °C | [7] |

| Boiling Point | 130-134 °C @ 12.75 mmHg | [7] |

| Solubility | Soluble in water (30 g/L) and methanol | [2][7] |

| InChIKey | MEQBJJUWDCYIAB-UHFFFAOYSA-N | [5][7][8] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its practical application. The following sections provide representative experimental protocols.

Synthesis Protocol: Chlorination of 3-Aminopyridine

A common method for synthesizing this compound is through the direct chlorination of 3-Aminopyridine. One established procedure utilizes hydrogen peroxide and hydrochloric acid.[1]

Materials:

-

3-Aminopyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen Peroxide (H₂O₂) (30% solution)

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Reaction flask with stirring and temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-Aminopyridine in concentrated hydrochloric acid within a reaction flask, ensuring the mixture is well-stirred and cooled in an ice bath.

-

Chlorination: Slowly add hydrogen peroxide solution dropwise to the stirred mixture, maintaining the temperature below 10 °C. The reaction is exothermic and requires careful monitoring.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: Once the reaction is complete, carefully neutralize the mixture by the slow addition of a chilled sodium hydroxide solution until the pH is approximately 8-9.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain a high-purity final product.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of this compound and quantifying it in reaction mixtures.[9] The following is a general reverse-phase HPLC method.

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility or phosphoric acid for UV).[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of high-purity this compound standard in the mobile phase (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Processing: Identify the peak corresponding to this compound based on its retention time compared to the standard. Calculate the purity of the sample by determining the relative peak area or quantify the concentration using the calibration curve.

Applications in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry. Its derivatives have been explored for various therapeutic applications, including as potential antitumor agents.[11][12] For instance, novel 2-chloro-pyridine derivatives have been synthesized and investigated as potential inhibitors of telomerase, an enzyme often overexpressed in cancer cells.[12]

Hypothetical Signaling Pathway: Telomerase Inhibition

A derivative of this compound could be designed to bind to the active site of telomerase. This inhibition would prevent the enzyme from maintaining telomere length during cell division, leading to telomere shortening, cellular senescence, and ultimately, apoptosis (programmed cell death) in cancer cells.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Chloro-3-pyridinamine | 6298-19-7 [chemicalbook.com]

- 3. 2-Chloro-3-Aminopyridine [jubilantingrevia.com]

- 4. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 5. This compound | C5H5ClN2 | CID 80528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-3-aminopyridine | CAS 6298-19-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 2-Chloro-3-pyridinamine Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR [m.chemicalbook.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-3-pyridylamine chemical structure

An In-depth Technical Guide to 2-Chloro-3-pyridylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of this compound (CAS No: 6298-19-7), a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. It details the compound's chemical structure, physicochemical properties, synthesis protocols, and safety information.

Chemical Structure and Identification

This compound, with the IUPAC name 2-chloropyridin-3-amine, is a substituted pyridine derivative.[1] Its structure consists of a pyridine ring chlorinated at the 2-position and aminated at the 3-position.

Physicochemical and Spectral Data

The key physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and application.

| Property | Value | Source |

| CAS Number | 6298-19-7 | [1][2][3][4] |

| Molecular Weight | 128.56 g/mol | [1][2] |

| Appearance | Off-white to yellow to pink crystalline powder | [2] |

| Melting Point | 76-78 °C | [4][5][6] |

| Boiling Point | 130-134 °C (at 12.75 mmHg) | [2][5] |

| Solubility | Soluble in methanol and water (30 g/L at 20°C) | [4][5] |

| pKa | 2.42 ± 0.10 (Predicted) | [5] |

Spectral data, including 1H NMR, is available for this compound, which is crucial for its identification and purity assessment.[7][8]

Applications in Synthesis

This compound is a versatile building block in organic synthesis, primarily utilized as an intermediate in the production of high-value chemicals.

-

Pharmaceuticals: It serves as a key reactant for synthesizing aryl isoindoline diketones, which have shown potential as anticonvulsants.[9] It is also a critical intermediate for the drug pirenzepine.[9]

-

Agrochemicals: This compound is fundamental in the manufacturing of crop protection agents like the insecticide chlorantraniliprole.[9][10]

-

Cross-Coupling Reactions: It is actively involved in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds in the synthesis of complex molecules.[4][5]

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Protocol 1: Chlorination of 3-Aminopyridine

This method involves the direct chlorination of 3-aminopyridine using hydrogen peroxide and hydrochloric acid.

Materials:

-

3-Aminopyridine

-

Hydrogen Peroxide (H₂O₂)

-

Hydrochloric Acid (HCl)

Procedure:

-

Prepare a solution of 3-aminopyridine in hydrochloric acid.

-

Carefully add hydrogen peroxide to the solution. The reaction is exothermic and may require cooling to maintain control.

-

The chlorination reaction yields the main product, this compound, along with a by-product, 2,6-dichloro-3-aminopyridine.[10]

-

After the reaction is complete, neutralize the reaction mixture to an alkaline pH to precipitate the products.[11]

-

The crude product can then be purified, for example, by recrystallization or column chromatography, to isolate this compound.

Protocol 2: Synthesis from 2-Pyridone

This multi-step synthesis offers high selectivity and yield, starting from the readily available 2-pyridone.[11]

Step 1: Nitration and N-alkylation of 2-Pyridone

-

Use 2-pyridone as the starting material.

-

Perform a nitration reaction to introduce a nitro group onto the pyridine ring.

-

Protect the amino group via an N-alkylation reaction to yield N-alkyl-3-nitro-2-pyridone.[11]

Step 2: Chlorination and Dealkylation

-

Dissolve N-alkyl-3-nitro-2-pyridone and heat the solution.

-

Slowly add a chlorinating agent, such as triphosgene, under stirring. This step results in a directional chlorination and dealkylation to form 2-chloro-3-nitropyridine.[11]

-

After the reaction, add an alkali lye (e.g., NaOH solution) to adjust the pH to weakly alkaline, followed by steam distillation to obtain 2-chloro-3-nitropyridine.[11]

Step 3: Reduction to this compound

-

Reduce the 2-chloro-3-nitropyridine intermediate to the final product. A common reducing agent system is Titanium(IV) chloride (TiCl₄) and Magnesium (Mg) in an anhydrous solvent like tetrahydrofuran.[11]

-

Under an inert atmosphere (e.g., nitrogen), add TiCl₄ to anhydrous tetrahydrofuran at low temperature (-5 to 5 °C).

-

Add magnesium to the resulting suspension and reflux to form a black suspension.

-

Introduce the 2-chloro-3-nitropyridine to the reducing mixture to yield this compound.[11]

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound starting from 2-Pyridone, as described in Protocol 2.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Storage:

In case of exposure, follow standard first-aid measures and seek medical attention.[12][15] Always refer to the latest Safety Data Sheet (SDS) for complete and detailed safety information.[13][14][15]

References

- 1. This compound | C5H5ClN2 | CID 80528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-3-aminopyridine | CAS 6298-19-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 2-Chloro-3-Aminopyridine [jubilantingrevia.com]

- 4. 2-Chloro-3-pyridinamine | 6298-19-7 [chemicalbook.com]

- 5. 2-Chloro-3-pyridinamine Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 3-アミノ-2-クロロピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR [m.chemicalbook.com]

- 9. 2-Chloro-3-Pyridinamine CAS 6298-19-7 for Organic Synthesis - 2-Chloro-3-Pyridinamine, 2-Chloro-3-Aminopyridine | Made-in-China.com [m.made-in-china.com]

- 10. Page loading... [wap.guidechem.com]

- 11. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Physical Properties of 2-Chloro-3-pyridylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-3-pyridylamine, a key intermediate in the pharmaceutical and agrochemical industries. This document includes a summary of its physicochemical data, detailed experimental protocols for the determination of key properties, and visual representations of relevant chemical processes.

Physicochemical Properties of this compound

This compound, also known as 3-Amino-2-chloropyridine, is a heterocyclic amine with the chemical formula C₅H₅ClN₂. Its physical characteristics are crucial for its handling, reaction optimization, and formulation. The quantitative physical data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-chloropyridin-3-amine | [1] |

| CAS Number | 6298-19-7 | [2][3][4][5] |

| Molecular Formula | C₅H₅ClN₂ | [1][2][4][5] |

| Molecular Weight | 128.56 g/mol | [1][2][4][5] |

| Appearance | Off-white to yellow to pink crystalline powder/chunks | [2][4] |

| Melting Point | 76-78 °C | [2][3][4][5] |

| Boiling Point | 130-134 °C @ 12.75 mmHg (1.7 kPa) | [2][4][6] |

| Density | 1.30 g/cm³ | [2][4] |

| Solubility in Water | 30 g/L at 20 °C | [2][3][4] |

| Solubility in other solvents | Soluble in methanol | [2][3][4] |

| pKa | 2.42 ± 0.10 (Predicted) | [2][4] |

| Flash Point | 185 °C | [2][4] |

| Vapor Pressure | 0.0107 mmHg at 25°C | [2] |

| Refractive Index | 1.5110 (Estimate) | [2][4] |

| pH | 7 (at 30 g/L in H₂O, 20°C) | [2][4] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for this compound.

The melting point of this compound can be accurately determined using a digital melting point apparatus.

-

Apparatus: Digital melting point apparatus (e.g., DigiMelt), capillary tubes (one end sealed), mortar and pestle.

-

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a clean, dry mortar and pestle.[7] The open end of a capillary tube is tapped into the powdered sample until a small plug of material is collected.[8] The tube is inverted and tapped gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[9] To ensure dense packing, the capillary tube can be dropped, sealed-end down, through a long glass tube onto the benchtop.[9]

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.[7] For an unknown compound, a rapid heating ramp (10-20 °C/min) can be used to determine an approximate melting range.[7] For a precise measurement, a slow heating rate (1-2 °C/min) should be used, starting at a temperature approximately 10-15 °C below the expected melting point.[7][9]

-

Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely liquefied.[9][10] A pure compound should exhibit a sharp melting range of 0.5-1.0 °C.[10] Impurities can cause a depression and broadening of the melting range.[10]

-

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

-

Apparatus: Vials with screw caps, constant temperature incubator/shaker, analytical balance, volumetric flasks, pipette, syringe filters (e.g., 0.45 µm), and a suitable analytical instrument (e.g., HPLC or UV-Vis spectrophotometer).

-

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent (e.g., deionized water, methanol). The presence of undissolved solid is essential to ensure saturation.[11][12]

-

Equilibration: The vials are sealed and placed in a constant temperature shaker (e.g., at 25 °C) and agitated for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[11][12]

-

Sample Collection and Preparation: After equilibration, agitation is stopped, and the excess solid is allowed to settle. A known volume of the supernatant is carefully withdrawn using a pipette and filtered through a syringe filter to remove any suspended solid particles.[12]

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method. For instance, using HPLC or UV-Vis spectrophotometry, a calibration curve is first generated with standard solutions of known concentrations. The filtered saturated sample is then diluted to fall within the concentration range of the calibration curve and analyzed.[11][12]

-

Calculation: The solubility is calculated from the measured concentration, taking into account any dilution, and is typically expressed in g/L or mol/L.[12]

-

One common method for the synthesis of this compound involves the chlorination of 3-aminopyridine.

-

Materials: 3-aminopyridine, hydrogen peroxide, hydrochloric acid.

-

Procedure:

-

The synthesis involves the chlorination of 3-aminopyridine using hydrogen peroxide and hydrochloric acid.[13] This reaction yields the main product, this compound, along with a by-product, 2,6-dichloro-3-aminopyridine.[13]

-

The reaction mixture is then typically neutralized to an alkaline pH to isolate the products.[14]

-

Further purification steps, such as recrystallization or chromatography, may be required to separate the desired product from the by-product and any unreacted starting material.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes involving this compound and its derivatives.

This diagram outlines a common synthetic route to this compound.

Caption: A simplified workflow for the synthesis of this compound.

This compound is a substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[15]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This compound is a precursor for the insecticide Chlorantraniliprole. This diagram shows its mode of action on insect muscle cells.

Caption: Mode of action of Chlorantraniliprole on insect ryanodine receptors.[1][2][3][16]

This compound is also an intermediate in the synthesis of Pirenzepine, an anti-ulcer drug. This diagram illustrates its mechanism of action.

Caption: Pirenzepine's antagonistic action on the muscarinic M1 receptor.[5][6][17][18]

References

- 1. Chlorantraniliprole: Mechanism of Action and Target Pests - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 2. Chlorantraniliprole Mode of Action [allpesticides.com]

- 3. News - What is Chlorantraniliprole Insecticide? [bigpesticides.com]

- 4. Chlorantraniliprole | C18H14BrCl2N5O2 | CID 11271640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pirenzepine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pirenzepine | C19H21N5O2 | CID 4848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Page loading... [guidechem.com]

- 14. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 15. 2-Chloro-3-pyridinamine | 6298-19-7 [chemicalbook.com]

- 16. Chlorantraniliprole (Chlorantraniliprole) - Revista Cultivar [revistacultivar.com]

- 17. What is the mechanism of Pirenzepine Hydrochloride? [synapse.patsnap.com]

- 18. Pirenzepine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

An In-depth Technical Guide on the Solubility of 2-Chloro-3-pyridylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-3-pyridylamine, a key intermediate in the pharmaceutical and fine chemical industries. Due to the limited availability of quantitative solubility data in public literature, this document details standardized experimental protocols for determining the solubility of this compound in various organic solvents. A summary of available data is presented, and a logical workflow for experimental solubility determination is provided to guide researchers in generating precise and reliable data for applications in process development, formulation, and chemical synthesis.

Introduction

This compound (CAS No. 6298-19-7), also known as 2-chloro-3-aminopyridine, is a pivotal building block in the synthesis of a range of active pharmaceutical ingredients (APIs) and agrochemicals. Its molecular structure, featuring a pyridine ring substituted with both a chloro and an amino group, imparts unique reactivity and physicochemical properties. The solubility of this compound in organic solvents is a critical parameter that influences reaction kinetics, purification strategies such as crystallization, and the formulation of drug products. A thorough understanding of its solubility profile is therefore essential for optimizing synthetic routes and ensuring robust and scalable manufacturing processes.

This guide aims to consolidate the available solubility data for this compound and to provide detailed, adaptable experimental protocols for researchers to determine its solubility in relevant organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂ | [1] |

| Molecular Weight | 128.56 g/mol | [1] |

| Melting Point | 76-78 °C | [2] |

| Boiling Point | 130-134 °C at 12.75 mmHg | [2] |

| Appearance | Off-white to yellow to pink crystalline powder | [2] |

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature. The available information is summarized in the table below.

| Solvent | Solubility | Temperature (°C) | Method | Reference |

| Water | 30 g/L | 20 | Not Specified | [2][3] |

| Methanol | Soluble | Not Specified | Not Specified | [2][3] |

The lack of comprehensive data highlights the need for systematic studies to quantify the solubility of this compound in commonly used organic solvents.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides detailed methodologies for determining the solubility of this compound. The protocols are based on well-established techniques such as the shake-flask method for achieving equilibrium and UV-Vis spectroscopy for quantification.[4][5][6][7]

General Workflow for Solubility Determination

The logical steps for determining the solubility of this compound are outlined in the diagram below.

Detailed Experimental Protocol: Shake-Flask Method with UV-Vis Quantification

This protocol combines the reliable shake-flask method for achieving equilibrium with the sensitive and accurate UV-Vis spectroscopic method for quantification.[5][8][9]

4.2.1. Materials

-

This compound (high purity)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile), HPLC grade or equivalent

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

4.2.2. Procedure

Part A: Preparation of Calibration Curve

-

Prepare a stock solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen organic solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Prepare standard solutions: Perform a series of serial dilutions of the stock solution to create at least five standard solutions of different, known concentrations.

-

Measure absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. A preliminary scan should be performed to determine the λmax.

-

Generate calibration curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

Part B: Solubility Determination

-

Sample preparation: To a series of vials, add a known volume (e.g., 5 mL) of the organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid remains undissolved.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a stirrer with controlled temperature. Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached.[5]

-

Phase separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To completely separate the solid from the saturated solution, centrifuge the vials.

-

Sample extraction: Carefully withdraw a known volume of the clear supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance measurement: Measure the absorbance of the diluted solution at the predetermined λmax.

-

Concentration calculation: Using the equation of the calibration curve, calculate the concentration of this compound in the diluted sample.

-

Solubility calculation: Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in the solvent at the specified temperature.

Applications in Research and Development

The solubility data of this compound is critical for several aspects of chemical and pharmaceutical development:

-

Process Chemistry: Selecting appropriate solvents for chemical reactions to ensure homogeneity and optimal reaction rates.[10]

-

Crystallization and Purification: Designing efficient crystallization processes for purification by identifying suitable solvent systems that provide a good yield and desired crystal morphology.

-

Formulation Development: For pharmaceutical applications, solubility data in various excipients and solvent systems is fundamental for developing stable and bioavailable dosage forms.

-

Analytical Method Development: Choosing appropriate diluents for analytical techniques such as HPLC and GC.[11]

Conclusion

While there is a notable scarcity of published quantitative solubility data for this compound in common organic solvents, this technical guide provides researchers with a robust framework for generating this critical information. By employing the detailed experimental protocols, such as the shake-flask method coupled with UV-Vis spectroscopy, scientists and drug development professionals can obtain reliable and accurate solubility data. This will, in turn, facilitate the optimization of synthetic processes, purification, and formulation, ultimately accelerating the development of new chemical entities and pharmaceutical products. It is recommended that future work focuses on systematically determining the solubility of this compound in a range of organic solvents at various temperatures to create a comprehensive and publicly available dataset.

References

- 1. This compound | C5H5ClN2 | CID 80528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-3-pyridinamine | 6298-19-7 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. bioassaysys.com [bioassaysys.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Characterization of 2-Chloro-3-pyridylamine with a Focus on Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-pyridylamine, also known as 2-chloro-3-aminopyridine, is a heterocyclic amine of significant interest in medicinal chemistry and materials science. Its structural motif is a key building block in the synthesis of various pharmaceutical agents and functional organic molecules. Accurate determination of its physicochemical properties is a critical first step in its application, ensuring purity, enabling identification, and informing downstream process development. This guide provides a comprehensive overview of the melting point of this compound, details a standardized experimental protocol for its determination, and outlines a general workflow for chemical characterization.

Quantitative Data: Melting Point of this compound

The melting point of a crystalline solid is a fundamental physical property that indicates its purity. For a pure substance, melting occurs over a narrow temperature range. The data compiled from various chemical suppliers and databases are presented below.

| Parameter | Reported Value (°C) | Reported Value (K) | Source(s) |

| Melting Point Range | 76 - 78 | 349.15 - 351.15 | ChemBK[1], Sigma-Aldrich[2], ChemicalBook[3] |

| Melting Point Range | 77 - 82 | 350.15 - 355.15 | Huateng Pharma[4] |

| Fusion Temperature | ~79.85 | 353 | NIST[5] |

Note: The slight variations in the reported melting point ranges can be attributed to differences in the purity of the sample and the specific methodology or instrumentation used for determination.

Experimental Protocol: Capillary Melting Point Determination

The following protocol describes the standard capillary method for determining the melting point of a solid organic compound like this compound. This method is widely adopted due to its accuracy and requirement for only a small amount of sample.

3.1 Materials and Apparatus

-

Sample: this compound (must be dry and finely powdered)

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Glass capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if sample is not already a fine powder)

-

Long glass tube or PVC pipe (for packing)

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves.

3.2 Sample Preparation

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point and broaden the range.[1]

-

If the sample consists of large crystals, gently grind it into a fine, homogeneous powder using a mortar and pestle.[6]

-

Load the sample into a capillary tube by pressing the open end into the powder.[1] A small amount of solid should enter the tube.

-

To pack the sample at the bottom of the tube, turn the tube sealed-end down and tap it gently on a hard surface. For more efficient packing, drop the capillary tube through a long, narrow tube (e.g., a 1-meter glass tube) onto the benchtop. The impact will compact the powder at the sealed end.[1][7]

-

Repeat until a packed column of solid with a height of 2-3 mm is achieved.[1][4] An improper sample height can lead to an artificially broad melting range.[1]

3.3 Measurement Procedure

-

Safety First: this compound may cause skin and eye irritation.[8] Always handle the chemical with appropriate PPE in a well-ventilated area.

-

Instrument Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[1]

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a fast rate (e.g., 10-15°C per minute) to get a rough estimate.[9] Allow the apparatus to cool before performing a precise measurement.

-

Precise Heating: Set the starting temperature of the apparatus to about 15-20°C below the expected melting point.[1][4]

-

Heat at a slow, controlled rate of 1-2°C per minute as the temperature approaches the expected melting point.[4] A slow heating rate is crucial for an accurate reading.

-

Observation and Recording:

-

Observe the sample closely through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (T1). This is the onset of melting.[4]

-

Continue to observe and record the temperature at which the last solid crystal turns into a transparent liquid (T2). This is the completion of melting.[4]

-

-

Reporting: The melting point is reported as the range from T1 to T2.

-

Verification: For high accuracy, repeat the determination with a fresh sample. The results should be consistent.

Visualization of Chemical Characterization Workflow

The determination of a melting point is a key step in the broader workflow of chemical compound characterization. The following diagram illustrates a typical logical progression from receiving a sample to its final identification and quality assessment.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pennwest.edu [pennwest.edu]

- 3. byjus.com [byjus.com]

- 4. jk-sci.com [jk-sci.com]

- 5. westlab.com [westlab.com]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C5H5ClN2 | CID 80528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

boiling point of 2-Chloro-3-pyridylamine

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-3-pyridylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and other key physicochemical properties of this compound (CAS 6298-19-7). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Data

This compound, also known as 3-Amino-2-chloropyridine, is a solid at room temperature. Its boiling point has been determined under reduced pressure. The quantitative data for its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Conditions | Reference |

| Boiling Point | 130-134 °C | at 17 torr (mmHg) | [1] |

| 130-134 °C | at 12.7517 mmHg | [2][3] | |

| Melting Point | 76-78 °C | (lit.) | [1][4][5] |

| 77-82 °C | [1] | ||

| Density | 1.30 g/cm³ | [1] | |

| Flash Point | 185 °C | [1][2] | |

| Water Solubility | 30 g/L | at 20 °C | [1] |

| pKa | 2.42 ± 0.10 | Predicted | [1] |

| Molecular Formula | C₅H₅ClN₂ | [1][6] | |

| Molar Mass | 128.56 g/mol | [1][6] |

Experimental Protocol: Boiling Point Determination under Reduced Pressure

The following is a generalized experimental protocol for the determination of the boiling point of a solid compound like this compound under reduced pressure. This method is based on standard laboratory techniques for vacuum distillation.

Objective: To determine the at a specific sub-atmospheric pressure.

Apparatus:

-

Short-path distillation apparatus (or similar micro-distillation setup)

-

Round-bottom flask

-

Thermometer and thermometer adapter

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Manometer (for pressure measurement)

-

Heating mantle with a magnetic stirrer

-

Boiling chips or a magnetic stir bar

-

Cold trap

Procedure:

-

Sample Preparation: A small quantity of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Apparatus Assembly: The distillation apparatus is assembled. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

System Evacuation: The apparatus is connected to a vacuum pump via a cold trap. The system is slowly evacuated to the desired pressure, which is monitored with a manometer.

-

Heating: Once the desired pressure is stable, the sample is gently heated using the heating mantle. The stirring is initiated if a magnetic stir bar is used.

-

Boiling Point Observation: The temperature is slowly increased until the liquid begins to boil and a ring of condensate appears on the thermometer bulb. The temperature at which the liquid is actively boiling and the condensate is in equilibrium with the vapor is recorded as the boiling point at that specific pressure.

-

Data Recording: The observed boiling point and the corresponding pressure are recorded.

-

System Shutdown: The heating is discontinued, and the apparatus is allowed to cool to room temperature before the vacuum is slowly released.

Synthetic Pathway Visualization

This compound is a valuable intermediate in organic synthesis. For instance, it is used in the preparation of various pharmaceutical and agricultural chemicals. A patent describes a method for its preparation from 2-pyridone, which involves a multi-step synthesis. The logical workflow for this synthesis is depicted in the diagram below.

References

- 1. chembk.com [chembk.com]

- 2. 2-Chloro-3-aminopyridine | CAS 6298-19-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 2-Chloro-3-pyridinamine Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 2-Chloro-3-pyridinamine | 6298-19-7 [chemicalbook.com]

- 5. 3-Amino-2-chloropyridine 98 6298-19-7 [sigmaaldrich.com]

- 6. This compound | C5H5ClN2 | CID 80528 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-3-pyridylamine (2-chloropyridin-3-amine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-pyridylamine, with the IUPAC name 2-chloropyridin-3-amine , is a halogenated aminopyridine derivative of significant interest in synthetic organic chemistry.[1][2] Its bifunctional nature, possessing both a reactive chloro substituent and a nucleophilic amino group, makes it a versatile building block for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key intermediate in the pharmaceutical and agrochemical industries. While 2-chloropyridin-3-amine itself is not known for direct biological activity, its incorporation into larger molecules is critical for the function of several commercial products.[3]

Chemical and Physical Properties

The fundamental chemical and physical properties of 2-chloropyridin-3-amine are summarized in the tables below. This data is essential for its handling, characterization, and use in chemical synthesis.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-chloropyridin-3-amine | [1] |

| CAS Number | 6298-19-7 | [1][2] |

| Molecular Formula | C₅H₅ClN₂ | [1][2] |

| Molecular Weight | 128.56 g/mol | [1][2] |

| Appearance | White to off-white or pinkish crystalline solid | [4] |

| Melting Point | 76-78 °C | [4] |

| Boiling Point | 130-134 °C at 12.75 mmHg | |

| Solubility | Soluble in water (30 g/L), methanol. | |

| pKa | 2.42 ± 0.10 (Predicted) |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Features and Assignments | Reference(s) |

| ¹H NMR | Spectral data available, specific peak assignments may vary with solvent. | [5] |

| ¹³C NMR | Spectral data available. | [5][6] |

| Infrared (IR) Spectroscopy | N-H stretch (primary amine): two bands ~3400-3250 cm⁻¹; N-H bend: ~1650-1580 cm⁻¹; C-N stretch (aromatic): ~1335-1250 cm⁻¹ | [1][7] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 128. Isotopic peak (M+2) at m/z 130 due to ³⁷Cl. | [2][8] |

Synthesis and Manufacturing

Several synthetic routes to 2-chloropyridin-3-amine have been developed, with the choice of method often depending on the desired scale and available starting materials. A common and practical laboratory-scale synthesis involves the direct chlorination of 3-aminopyridine.

Synthesis via Chlorination of 3-Aminopyridine

A widely cited method involves the chlorination of 3-aminopyridine using gaseous chlorine in an acidic aqueous medium, catalyzed by a metal chloride.[9]

Experimental Protocol: Chlorination of 3-Aminopyridine

The following protocol is adapted from patented industrial processes and should be performed by trained personnel with appropriate safety precautions.[9]

-

Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, gas inlet tube, and temperature probe, add a 25-45% aqueous solution of 3-aminopyridine (1.0 molar equivalent).

-

Acidification: Add 3 to 4 molar equivalents of concentrated hydrochloric acid to the solution while stirring.

-

Catalyst Addition: Introduce a catalytic amount of ferric chloride (FeCl₃), typically 1-8% by weight based on the 3-aminopyridine.

-

Chlorination: Cool the mixture to between 15-50 °C. Bubble chlorine gas through the stirred solution. The reaction is exothermic and the temperature should be controlled by adjusting the chlorine addition rate and/or external cooling.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Quenching and Work-up: Once the reaction is complete, stop the chlorine flow. The reaction mixture is then carefully neutralized with a base, such as a 50% sodium hydroxide solution, while maintaining a low temperature.

-

Isolation: The product, 2-chloropyridin-3-amine, can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing, drying, and removal of the solvent under reduced pressure.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Applications

2-chloropyridin-3-amine is a valuable intermediate due to its two reactive sites. The amino group can act as a nucleophile or be transformed into other functionalities, while the chloro group is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The chloro group at the 2-position of the pyridine ring can be efficiently displaced in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is crucial for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Agrochemicals

2-chloropyridin-3-amine is a pivotal precursor for several commercially important molecules. Its intrinsic biological activity has not been reported; instead, it serves as a scaffold upon which the final, active structures are built.

Chlorantraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class.[10] 2-chloropyridin-3-amine is a key starting material for the synthesis of the pyrazole-pyridine fragment of the final molecule. The mechanism of action of chlorantraniliprole involves the uncontrolled activation of insect ryanodine receptors, leading to the depletion of intracellular calcium stores, which results in muscle paralysis and death of the insect.[10][11][12][13]

Pirenzepine is a selective M1 muscarinic receptor antagonist used for the treatment of peptic ulcers.[14][15][16] The synthesis of pirenzepine involves the reaction of 2-chloropyridin-3-amine with a substituted aminobenzoyl chloride to form an amide, which is then cyclized to form the core tricyclic benzodiazepine structure. Pirenzepine's mechanism of action involves blocking M1 muscarinic acetylcholine receptors on gastric parietal cells, which reduces gastric acid secretion.[14][16][17][18]

Safety and Handling

2-chloropyridin-3-amine is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

2-chloropyridin-3-amine is a fundamentally important building block in modern synthetic chemistry. While it lacks notable intrinsic biological activity, its utility as a precursor in the synthesis of high-value molecules such as the insecticide chlorantraniliprole and the anti-ulcer drug pirenzepine is well-established. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and professionals engaged in the development of new pharmaceuticals and agrochemicals.

References

- 1. This compound | C5H5ClN2 | CID 80528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-2-chloropyridine [webbook.nist.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. article.sapub.org [article.sapub.org]

- 9. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 10. Chlorantraniliprole: Mechanism of Action and Target Pests - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 11. Chlorantraniliprole | C18H14BrCl2N5O2 | CID 11271640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. News - What is Chlorantraniliprole Insecticide? [bigpesticides.com]

- 13. Chlorantraniliprole (Chlorantraniliprole) - Revista Cultivar [revistacultivar.com]

- 14. Pirenzepine | C19H21N5O2 | CID 4848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mims.com [mims.com]

- 16. What is the mechanism of Pirenzepine Hydrochloride? [synapse.patsnap.com]

- 17. Pirenzepine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 18. scribd.com [scribd.com]

A Technical Overview of 2-Chloro-3-pyridylamine and Its Chemical Identity

For researchers, scientists, and professionals in drug development, precise identification and sourcing of chemical compounds are paramount. This technical guide provides a comprehensive overview of 2-Chloro-3-pyridylamine, a significant intermediate in the synthesis of pharmaceuticals and agrochemicals. The document outlines its various synonyms, key identifiers, and physicochemical properties to facilitate its use in research and development.

Nomenclature and Identification

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below to aid in its identification and procurement. The compound's IUPAC name is 2-chloropyridin-3-amine.[1] Its unique CAS Registry Number is 6298-19-7.[1][2][3][4][5][6][7]

A detailed list of synonyms and alternative names is presented in Table 1.

Table 1: Synonyms and Identifiers for this compound

| Category | Identifier |

| IUPAC Name | 2-chloropyridin-3-amine[1] |

| CAS Registry Number | 6298-19-7[1][2][3][4][5][6][7] |

| Molecular Formula | C5H5ClN2[1][2][3][4][7][8] |

| Common Synonyms | 3-Amino-2-chloropyridine[1][3][5][6][7] |

| 2-Chloro-3-aminopyridine[1][2][3][6] | |

| 3-Pyridinamine, 2-chloro-[1][3] | |

| 2-chloropyridin-3-ylamine[1] | |

| Other Identifiers | EINECS 228-572-9[1][2][5] |

| NSC 45407[1][2] | |

| UNII-WFH374WQE6[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. A summary of its key properties is provided in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 128.56 g/mol [1][3][7][8] |

| Melting Point | 76-78 °C[5][8][9][10] |

| Boiling Point | 130-134 °C at 12.75 mmHg[5][9] |

| Solubility | Soluble in methanol and water (30 g/L)[5][8][9] |

| Appearance | Off-white to yellow to pink crystalline powder, crystals, and/or chunks[5] |

Applications in Synthesis

This compound serves as a vital intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agricultural industries.[5][8] One of its notable applications is in Suzuki-Miyaura cross-coupling reactions.[5][8] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds.

The general workflow for a Suzuki-Miyaura cross-coupling reaction involving an aryl halide, such as this compound, is depicted in the following diagram.

Caption: A generalized workflow of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While detailed, step-by-step experimental protocols are highly specific to the target molecule being synthesized, a general procedure for a Suzuki-Miyaura coupling reaction involving an aryl chloride would typically involve the following steps. Please note, this is an illustrative example and specific conditions should be optimized for each unique reaction.

General Protocol for Suzuki-Miyaura Cross-Coupling:

-

Inert Atmosphere: The reaction vessel is charged with the aryl chloride (e.g., this compound), the boronic acid or ester partner, and a suitable base. The vessel is then purged with an inert gas, such as argon or nitrogen.

-

Solvent and Catalyst Addition: A degassed solvent is added to the reaction mixture, followed by the palladium catalyst.

-

Reaction Conditions: The mixture is heated to the desired temperature and stirred for the required duration to ensure the reaction goes to completion. Progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The crude product is typically extracted from the aqueous phase using an organic solvent.

-

Purification: The extracted product is then purified, commonly through column chromatography, to isolate the desired coupled product.

This guide provides a foundational understanding of this compound for its effective use in a research and development setting. For specific applications, further consultation of detailed synthetic literature is recommended.

References

- 1. This compound | C5H5ClN2 | CID 80528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-3-aminopyridine | CAS 6298-19-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 3-Amino-2-chloropyridine [webbook.nist.gov]

- 4. 3-Amino-2-chloropyridine [webbook.nist.gov]

- 5. 2-Chloro-3-pyridinamine Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scbt.com [scbt.com]

- 8. 2-Chloro-3-pyridinamine | 6298-19-7 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. 3-Amino-2-chloropyridine 98 6298-19-7 [sigmaaldrich.com]

An In-depth Technical Guide to 2-Chloro-3-pyridylamine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-pyridylamine, a pivotal heterocyclic amine, has carved a significant niche in the landscape of organic synthesis and medicinal chemistry. Its strategic substitution pattern renders it a versatile building block for the construction of complex molecular architectures, most notably in the pharmaceutical industry. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of this compound. It further delves into its critical role as a key intermediate in the synthesis of prominent active pharmaceutical ingredients (APIs), supported by detailed experimental protocols and tabulated quantitative data.

Introduction and Historical Context

The journey of this compound (also known as 3-Amino-2-chloropyridine) is intrinsically linked to the broader exploration of pyridine chemistry. While a definitive singular "discovery" paper is not readily apparent from early literature, its preparation was described in a 1936 publication by O. Schick, A. Binz, and A. Schulz in Berichte der deutschen chemischen Gesellschaft[1][2]. Their work on aminopyridines laid the groundwork for the synthesis of various substituted pyridines, including the chlorination of 3-aminopyridine, which remains a fundamental approach for the preparation of this compound.

Initially, its utility was primarily of academic interest. However, with the burgeoning field of medicinal chemistry, the compound's potential as a scaffold for drug candidates became increasingly evident. Its application as a key intermediate in the synthesis of drugs like the anti-ulcer agent Pirenzepine and the antiretroviral drug Nevirapine solidified its importance in pharmaceutical manufacturing.[1][3][4]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is crucial for its identification, purification, and handling.

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂ | [5][6] |

| Molecular Weight | 128.56 g/mol | [5][6] |

| CAS Number | 6298-19-7 | [5][7] |

| Melting Point | 76-81 °C | [4][6][7] |

| Boiling Point | 130-134 °C at 1.7 kPa | [4] |

| Appearance | White to off-white or yellow to pink crystalline powder or chunks | [4][6] |

| Solubility | Soluble in methanol and water (30 g/L) | [6][7] |

| ¹H NMR | Available | [8] |

| ¹³C NMR | Available | |

| Mass Spectrum (GC) | Available | |

| InChIKey | MEQBJJUWDCYIAB-UHFFFAOYSA-N | [5][6][8] |

Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Chlorination of 3-Aminopyridine

This is the most direct and historically significant method. It involves the electrophilic chlorination of 3-aminopyridine. Various chlorinating agents have been employed over the years.

This method, referenced in early literature, utilizes the in-situ generation of a chlorinating species from the reaction of hydrogen peroxide with hydrochloric acid.[2][9]

Experimental Protocol:

-

Materials: 3-Aminopyridine, concentrated hydrochloric acid, hydrogen peroxide (30%).

-

Procedure:

-

Dissolve 3-aminopyridine in concentrated hydrochloric acid with cooling.

-

Slowly add hydrogen peroxide to the solution while maintaining a low temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.

-

Filter the crude product, wash with water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

-

Note: This reaction can produce byproducts such as 2,6-dichloro-3-aminopyridine, requiring careful control of reaction conditions and purification steps.[9]

A later development, detailed in a 1974 patent, describes the use of gaseous chlorine in the presence of a catalyst for a more controlled and scalable process.[10]

Experimental Protocol:

-

Materials: 3-Aminopyridine, concentrated hydrochloric acid, gaseous chlorine, catalyst (e.g., ferric chloride, cupric chloride, or nickel chloride).

-

Procedure:

-

Prepare a 25-45% aqueous solution of 3-aminopyridine in 3-4 molar parts of hydrogen chloride.

-

Add the catalyst (1-8% by weight based on 3-aminopyridine).

-

Bubble chlorine gas through the stirred solution while maintaining the temperature between 15-50 °C with external cooling.

-

After the reaction is complete, add a solution of sodium bisulfite to quench excess chlorine.

-

Neutralize the reaction mixture with a strong base (e.g., 50% sodium hydroxide) at low temperature.

-

Isolate the precipitated this compound by filtration, wash, and dry. The reported yield is in the range of 70-75%.[10]

-

Reduction of 2-Chloro-3-nitropyridine

An alternative approach involves the synthesis of 2-chloro-3-nitropyridine followed by the reduction of the nitro group. This method can offer high selectivity and yield.

Logical Workflow for the Reduction of 2-Chloro-3-nitropyridine:

Caption: Synthesis and reduction of 2-chloro-3-nitropyridine.

Experimental Protocol (Reduction using TiCl₄/Mg):

-

Materials: 2-Chloro-3-nitropyridine, Magnesium (Mg) powder, Titanium tetrachloride (TiCl₄), Tetrahydrofuran (THF), Ammonia solution.

-

Procedure:

-

In a reaction vessel under an inert atmosphere, suspend Mg powder in anhydrous THF.

-

Cool the suspension to below 5 °C and slowly add TiCl₄.

-

Allow the mixture to warm to room temperature and stir to form a black titanium suspension.

-

Cool the suspension again to 0 °C and add a solution of 2-chloro-3-nitropyridine in THF in batches.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by adding water and 25% ammonia solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound. A patent reports a yield of 98% for this reduction step.[1][3]

-

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several commercially important drugs. Its bifunctional nature (amine and chloro groups) allows for sequential and regioselective reactions to build complex heterocyclic systems.

Synthesis of Nevirapine

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. A key precursor for its synthesis is 2-chloro-3-amino-4-methylpyridine, a derivative of this compound. The synthesis of Nevirapine involves the condensation of this intermediate with another substituted pyridine.[11][12][13][14]

Signaling Pathway Context for Nevirapine:

References

- 1. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 4. 2-Chloro-3-Pyridinamine CAS 6298-19-7 for Organic Synthesis - 2-Chloro-3-Pyridinamine, 2-Chloro-3-Aminopyridine | Made-in-China.com [m.made-in-china.com]

- 5. This compound | C5H5ClN2 | CID 80528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-3-pyridinamine Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chembk.com [chembk.com]

- 8. 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 13. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

potential research areas for 2-Chloro-3-pyridylamine

An In-depth Technical Guide to Potential Research Areas for 2-Chloro-3-pyridylamine

Introduction

This compound, also known as 3-amino-2-chloropyridine, is a highly versatile heterocyclic building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine core with a reactive chlorine atom at the 2-position and a nucleophilic amino group at the 3-position, offers multiple avenues for chemical modification.[3] The chlorine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized or can influence the electronic properties and binding interactions of its derivatives.[3][4] These characteristics make this compound an important intermediate for the synthesis of a wide range of biologically active molecules, including kinase inhibitors, anti-ulcer drugs, and agents targeting infectious diseases.[2][5] This guide explores key research areas, providing detailed synthetic protocols and conceptual frameworks for leveraging this scaffold in drug discovery.

Core Synthetic Methodologies: Cross-Coupling Reactions

The functionalization of the 2-chloro position is central to diversifying the this compound scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are the most powerful and widely used methods for this purpose.[6][7]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid) with an organic halide.[6][8] For this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position. However, the substrate can be challenging due to the potential for the pyridine and amino nitrogens to coordinate with and inhibit the palladium catalyst.[4] Overcoming this requires carefully selected catalysts, ligands, and conditions.[4]

References

- 1. This compound | C5H5ClN2 | CID 80528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]